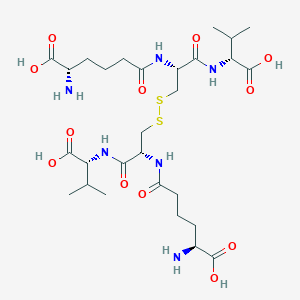
(2-Amino-9H-fluoren-9-yl)methanol
Vue d'ensemble
Description
“(2-Amino-9H-fluoren-9-yl)methanol” is a chemical compound with the CAS Number: 162021-14-9 and a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “(2-Amino-9H-fluoren-9-yl)methanol” can be represented by the InChI code: 1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11 (10)14 (8-16)13 (12)7-9/h1-7,14,16H,8,15H2 . The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
“(2-Amino-9H-fluoren-9-yl)methanol” is a solid compound with a molecular weight of 211.26 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .
Applications De Recherche Scientifique
Peptide Synthesis
(2-Amino-9H-fluoren-9-yl)methanol is utilized as a coupling agent in peptide synthesis. It is stable at room temperature and has a long shelf-life, making it suitable for this application. It is also used in the synthesis of deoxynucleoside 9-fluorenemethyl phosphorodithioates, highlighting its versatility in peptide-related chemical reactions .
Analytical Chemistry
In the realm of analytical chemistry, this compound finds its use in chromatography and mass spectrometry. It serves as a reagent in the pre-column derivatization of amines for HPLC and fluorescent detection, as well as for derivatizing amino acids for HPLC analysis .
Mécanisme D'action
Target of Action
Fluorene derivatives are often used in the synthesis of peptides , suggesting that they may interact with peptide or protein targets.
Mode of Action
It’s known that fluorene derivatives can be used as coupling agents in peptide synthesis . This suggests that (2-Amino-9H-fluoren-9-yl)methanol might interact with its targets by forming bonds with amino acids, thereby influencing the structure and function of peptides or proteins.
Biochemical Pathways
Given its potential role in peptide synthesis , it may influence pathways involving protein synthesis and degradation.
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound.
Result of Action
Given its potential role in peptide synthesis , it may influence the structure and function of peptides or proteins, which could have downstream effects on cellular processes.
Propriétés
IUPAC Name |
(2-amino-9H-fluoren-9-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-5-6-12-10-3-1-2-4-11(10)14(8-16)13(12)7-9/h1-7,14,16H,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEYUWQQBFAPGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)N)C(C2=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570242 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-9H-fluoren-9-yl)methanol | |
CAS RN |
162021-14-9 | |
| Record name | (2-Amino-9H-fluoren-9-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)


![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)
![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)






